2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L442380-1EA typically involves the reaction of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of SALOR-INT L442380-1EA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L442380-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
SALOR-INT L442380-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SALOR-INT L442380-1EA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- 4-(2-Methylphenyl)-4H-1,2,4-triazole-3-thiol
- N-phenylacetyl chloride
Uniqueness
SALOR-INT L442380-1EA stands out due to its unique combination of a triazole ring and a thiol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
618439-51-3 |
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Molecular Formula |
C18H18N4OS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H18N4OS/c1-13-8-6-7-11-16(13)22-14(2)20-21-18(22)24-12-17(23)19-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,19,23) |
InChI Key |
UHSAVBLTPRIORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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